![molecular formula C8H7N3O2 B2840166 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid CAS No. 147137-39-1](/img/structure/B2840166.png)
1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole is a type of organic compound known as a benzotriazole, which is a class of heterocyclic compounds . Benzotriazoles are bicyclic compounds that consist of two fused rings: a benzene ring and a triazole ring . The triazole ring contains three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of benzotriazole compounds generally involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups . This method can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Scientific Research Applications
- Application : It prevents undesirable surface reactions by forming a passive layer, which consists of a complex between copper and benzotriazole, when copper is immersed in a solution containing benzotriazole .
- Application : Its unique structure and reactivity contribute to the formation of novel coordination complexes with potential applications in materials science and catalysis .
- Application : These compounds exhibit better antitumor activity towards various cancer cell lines compared to the control drug floxuridine .
- Application : Investigations into its interactions with enzymes, receptors, or other biomolecules could reveal potential therapeutic targets or diagnostic applications .
Corrosion Inhibition
Chemical Synthesis
Antitumor Activity
Biological Research
Materials Science
These applications highlight the versatility and potential impact of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid across various scientific domains. Further research and exploration will undoubtedly uncover additional uses for this intriguing compound. 🌟
Mechanism of Action
Target of Action
Similar compounds such as imidazole and triazole derivatives have been known to exhibit a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
It’s worth noting that triazole derivatives, which share a similar structure, have been reported to bind to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures, such as imidazole and triazole derivatives, have been found to interact with various biochemical pathways .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antifungal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid. For instance, the compound’s stability may be affected by temperature and pH . .
Future Directions
The development of new drugs and materials often involves the synthesis and study of heterocyclic compounds like benzotriazoles due to their versatile chemical and biological properties . Therefore, future research may focus on exploring the potential applications of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid in various fields such as medicine, materials science, and environmental science.
properties
IUPAC Name |
3-methylbenzotriazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPJOTVJWOFFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid | |
CAS RN |
147137-39-1 | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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